molecular formula C5H6O2 B13605688 3-Methylfuran-2-ol

3-Methylfuran-2-ol

Cat. No.: B13605688
M. Wt: 98.10 g/mol
InChI Key: XBQFNUDJBBFUHZ-UHFFFAOYSA-N
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Description

3-Methylfuran-2-ol (CAS: Not explicitly provided in evidence) is a substituted furanol derivative characterized by a furan ring with a hydroxyl (-OH) group at position 2 and a methyl (-CH₃) substituent at position 2. Furan derivatives are widely studied for their reactivity in organic synthesis and applications in pharmaceuticals, agrochemicals, and flavor chemistry. These compounds share functional group similarities, enabling comparative analysis of their physicochemical properties, reactivity, and applications.

Properties

Molecular Formula

C5H6O2

Molecular Weight

98.10 g/mol

IUPAC Name

3-methylfuran-2-ol

InChI

InChI=1S/C5H6O2/c1-4-2-3-7-5(4)6/h2-3,6H,1H3

InChI Key

XBQFNUDJBBFUHZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(OC=C1)O

Origin of Product

United States

Preparation Methods

Catalytic Hydrogenation of Furfural and Derivatives

A common route to 3-methylfuran-2-ol involves catalytic hydrogenation of furfural or its methylated derivatives. This method typically uses vapor-phase catalytic hydrogenation with metal-based catalysts under controlled temperature and hydrogen pressure.

  • Process Overview : Vaporized furfural is mixed with hydrogen gas and passed over a catalyst bed at elevated temperatures (around 170–200° Celsius). The hydrogenation proceeds through furfuryl alcohol intermediate to produce methylfurans including 3-methylfuran-2-ol.

  • Catalysts Used : Copper-based catalysts (cupric oxide, chromium (III) oxide, manganese oxide, barium chromate) and nickel-based catalysts are commonly employed. These catalysts facilitate selective hydrogenation to 3-methylfuran-2-ol and related products with high yield and purity.

  • Reaction Conditions :

    • Temperature: 170–200° Celsius for first hydrogenation stage.
    • Hydrogen to furfural molar ratio: Approximately 2:1.
    • Atmospheric pressure operation is feasible.
    • Two-stage vapor-phase hydrogenation can improve selectivity and reduce byproducts.
  • Process Efficiency : Continuous vapor-phase processes have been demonstrated as commercially viable, yielding high purity 3-methylfuran-2-ol and related methylfurans with minimal side products such as pentanol.

Hydrodeoxygenation Using Cobalt-Based Catalysts

Recent research has focused on hydrodeoxygenation of furfural to 3-methylfuran-2-ol using economical cobalt-based catalysts.

  • Catalyst Preparation : Cobalt oxide precursors are reduced under hydrogen at 200–350° Celsius to form Co/CoO_x catalysts. These catalysts exhibit high activity and selectivity for hydrodeoxygenation.

  • Reaction Mechanism : The catalyst promotes removal of oxygen functionalities from furfural, converting it selectively to 3-methylfuran-2-ol while suppressing polymerization side reactions by small additions of hydroquinone.

  • Performance Metrics :

    • Yield of 3-methylfuran-2-ol up to 73%.
    • Use of hydroquinone as an additive significantly reduces side reactions.
    • Characterization techniques such as X-ray diffraction and temperature-programmed reduction confirm catalyst structure and activity.

Preparation via Hydrolysis of Methyl 3-Methyl-2-Furoate

An alternative chemical synthesis involves hydrolysis of methyl 3-methyl-2-furoate under alkaline conditions.

  • Procedure : Methyl 3-methyl-2-furoate is refluxed with aqueous sodium hydroxide solution (20%) for about 2 hours to yield 3-methyl-2-furoic acid, which can be further transformed to 3-methylfuran derivatives including 3-methylfuran-2-ol.

  • Reaction Conditions :

    • Temperature: Reflux conditions.
    • Base: Sodium hydroxide 20% aqueous solution.
    • Time: Approximately 2 hours.
  • Notes : This method is more suited for preparing 3-methyl-2-furoic acid, a precursor to 3-methylfuran-2-ol, rather than direct synthesis of the alcohol itself.

Catalyst Preparation Methods Affecting 3-Methylfuran-2-ol Production

The nature of the catalyst preparation significantly influences the activity and selectivity in furfural hydrogenation to 3-methylfuran-2-ol.

Preparation Method Metal Particle Size Catalyst Surface Distribution Uniformity Metal Reduction Degree Catalytic Activity Order Selectivity to 3-Methylfuran-2-ol
Ordinary Impregnation Largest Highest Medium Medium Medium
Coprecipitation Medium Medium Lowest Lowest Highest
Solvated Metal Atom Impregnation Smallest Lowest Highest Highest Lowest
  • Findings : The solvated metal atom impregnation method produces catalysts with the smallest metal particles and highest reduction degree, yielding the highest catalytic activity but lower selectivity. Coprecipitation yields the highest selectivity to 3-methylfuran-2-ol despite lower activity.

  • Implications : Catalyst preparation must balance activity and selectivity depending on the desired product purity and yield in 3-methylfuran-2-ol synthesis.

Summary Table of Preparation Methods

Method Catalyst Type Reaction Conditions Yield/Selectivity Notes
Vapor-phase catalytic hydrogenation Cu-Cr based, Ni-based 170–200°C, atmospheric pressure, H2:furfural 2:1 High purity 3-methylfuran-2-ol, minimal byproducts Commercially viable continuous process
Hydrodeoxygenation with Co/CoO_x catalyst Reduced cobalt oxide 200–350°C reduction prep, hydrodeoxygenation with hydroquinone additive Up to 73% yield, reduced side reactions Economical catalyst, biomass-derived furfural
Alkaline hydrolysis of methyl 3-methyl-2-furoate None (chemical hydrolysis) Reflux with 20% NaOH aqueous, 2 hours Intermediate precursor formation Produces 3-methyl-2-furoic acid precursor
Catalyst preparation method impact Cu-Cr/γ-Al2O3 catalysts Various (impregnation, coprecipitation, solvated metal atom impregnation) Activity and selectivity vary by prep method Coprecipitation best for selectivity

Chemical Reactions Analysis

Atmospheric Oxidation Pathways

3-Methylfuran reacts with atmospheric oxidants (OH radicals, NO₃ radicals, Cl atoms) via two primary pathways:

  • Addition to the double bond of the furan ring, leading to ring opening.

  • H-atom abstraction from the methyl group or the aromatic ring.

Key Reactions and Products:

OxidantRate Coefficient (cm³ molecule⁻¹ s⁻¹)Major Products Identified
OH (1.13 ± 0.22) × 10⁻¹⁰ 2-Methylbutenedial, 3-Methyl-2,5-furanodione, Hydroxy-methylfuranones
NO₃ (1.26 ± 0.18) × 10⁻¹¹ Nitrated compounds, Hydroxy-methylfuranones
Cl Not quantified Chlorinated methylfuranones, Hydroxy-methylfuranones

OH Radical Reaction:

  • Dominant pathway: OH addition to the furan ring’s double bond, followed by ring opening to form 2-methylbutenedial (C₅H₆O₂) .

  • Secondary pathway: H-atom abstraction from the methyl group forms 3-furaldehyde (C₅H₄O₂) .

NO₃ Radical Reaction:

  • NO₃ addition to the ring leads to nitrated furans (e.g., nitrooxy-methylfurans) and ring-opened products like hydroxy-methylfuranones .

Environmental Implications

  • Lifetime in the atmosphere : Reactions with OH and NO₃ radicals dominate daytime and nighttime degradation, respectively. Using the rate coefficients above:

    • Daytime lifetime (OH): ~2.5 hours (assuming [OH] = 1.5 × 10⁶ molecules cm⁻³).

    • Nighttime lifetime (NO₃): ~13 minutes (assuming [NO₃] = 1 × 10⁹ molecules cm⁻³) .

Experimental Methods

Studies employed:

  • Relative rate method with GC/FID/MS and FTIR detection .

  • Chamber experiments using Cl atoms generated via photolysis of Cl precursors (e.g., SOCl₂, CCl₃COCl) .

Data Gaps and Limitations

No peer-reviewed studies on 3-Methylfuran-2-ol were identified in the provided sources. The hydroxyl group in 3-Methylfuran-2-ol would significantly alter its reactivity compared to 3-methylfuran, necessitating separate experimental investigation.

Scientific Research Applications

3-Methylfuran-2-ol has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Methylfuran-2-ol involves its interaction with various molecular targets. In biological systems, it can undergo metabolic transformations, leading to the formation of reactive intermediates that interact with cellular components. These interactions can result in various biological effects, including modulation of enzyme activities and signaling pathways .

Comparison with Similar Compounds

Structural and Physicochemical Properties
Compound Molecular Formula CAS Key Features
3-Methylfuran-2-ol C₅H₆O₂ - Furan ring with -OH (C2) and -CH₃ (C3); likely polar due to hydroxyl group.
2-Methylfuran C₅H₆O 534-22-5 Unsaturated furan ring with -CH₃ (C2); volatile, flammable liquid .
(3-Methyl-2-furyl)methanol C₆H₈O₂ 20416-16-4 Furan ring with -CH₃ (C3) and -CH₂OH (C2); higher polarity due to alcohol group .
5-Methyltetrahydrofuran-2-ol C₅H₁₀O₂ 18545-25-0 Saturated tetrahydrofuran ring with -CH₃ (C5); increased stability .

Key Observations :

  • Aromaticity vs. Saturation : Unlike 2-Methylfuran (aromatic), 5-Methyltetrahydrofuran-2-ol is saturated, reducing reactivity toward electrophilic substitution but enhancing thermal stability .
  • Polarity: (3-Methyl-2-furyl)methanol’s hydroxyl group increases its polarity compared to 3-Methylfuran-2-ol, impacting solubility and intermolecular interactions .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 3-Methylfuran-2-ol in a laboratory setting?

  • Methodology : Synthesis of 3-Methylfuran-2-ol can be approached via functionalization of furan derivatives. For example, adapting cascade reactions involving [3,3]-sigmatropic rearrangements (used in benzofuran synthesis) may be feasible. Sodium hydride (NaH) in tetrahydrofuran (THF) has been utilized for deprotonation and subsequent alkylation in similar furan systems . Optimization of reaction conditions (e.g., temperature, solvent polarity) is critical to minimize side reactions. Post-synthesis purification via column chromatography or recrystallization is advised.

Q. What analytical techniques are most effective for confirming the structure and purity of 3-Methylfuran-2-ol?

  • Methodology : Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is essential for structural confirmation, particularly to resolve stereochemical details and substituent positions. Mass spectrometry (MS) and infrared (IR) spectroscopy can validate molecular weight and functional groups. High-performance liquid chromatography (HPLC) with UV detection ensures purity, especially when synthesizing derivatives with potential byproducts .

Q. What safety protocols should be followed when handling 3-Methylfuran-2-ol?

  • Methodology : While specific hazard data for 3-Methylfuran-2-ol is limited, general furan safety practices apply:

  • PPE : Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods to avoid inhalation .
  • Storage : Keep in a cool, dry environment under inert gas (e.g., nitrogen) to prevent oxidation .
  • Spill Management : Neutralize with inert absorbents (e.g., vermiculite) and dispose of as hazardous waste .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported reactivity or stability of 3-Methylfuran-2-ol under varying experimental conditions?

  • Methodology :

  • Controlled Replicates : Systematically vary parameters (pH, temperature, solvent) to identify instability triggers.
  • Kinetic Studies : Use techniques like stopped-flow spectroscopy to monitor reaction rates and intermediate formation.
  • Computational Modeling : Density functional theory (DFT) can predict reactive sites and degradation pathways, aiding experimental design .

Q. What strategies are employed to elucidate the mechanistic role of 3-Methylfuran-2-ol in catalytic or biological systems?

  • Methodology :

  • Isotopic Labeling : Introduce ²H or ¹³C isotopes to track metabolic or catalytic pathways in biological/chemical assays.
  • Spectroscopic Trapping : Use in situ IR or electron paramagnetic resonance (EPR) to identify transient intermediates.
  • Enzyme Inhibition Assays : Test interactions with cytochrome P450 enzymes or oxidoreductases to assess bioactivity .

Q. How can researchers address conflicting data on the environmental fate of 3-Methylfuran-2-ol as a volatile organic compound (VOC)?

  • Methodology :

  • Chamber Experiments : Simulate atmospheric conditions (UV light, O₃ levels) to measure oxidation products and half-life.
  • Global Modeling : Integrate emission data into existing VOC models (e.g., Guenther et al.’s framework for monoterpenes) to predict regional impacts .
  • Sensitivity Analysis : Quantify uncertainties in emission factors and reaction rate constants using Monte Carlo simulations .

Q. What computational tools are recommended for predicting the physicochemical properties of 3-Methylfuran-2-ol and its derivatives?

  • Methodology :

  • Quantum Chemistry Software : Gaussian or ORCA for calculating dipole moments, solubility, and partition coefficients (log P).
  • Molecular Dynamics (MD) : Simulate interactions with solvents or biological membranes using GROMACS or AMBER.
  • Cheminformatics Databases : Cross-reference PubChem or EPA DSSTox for experimental validation .

Data Contradiction and Validation

Q. How should researchers validate conflicting reports on the biological activity of 3-Methylfuran-2-ol?

  • Methodology :

  • Dose-Response Studies : Test across a concentration gradient to identify non-linear effects.
  • Triangulation : Combine in vitro assays (e.g., antimicrobial disk diffusion), in silico docking (AutoDock Vina), and transcriptomic analysis to confirm mechanisms .
  • Meta-Analysis : Use PRISMA guidelines to systematically review literature and identify bias in experimental designs .

Q. What experimental designs mitigate variability in synthetic yields of 3-Methylfuran-2-ol derivatives?

  • Methodology :

  • Design of Experiments (DoE) : Apply factorial designs to optimize catalysts, reagents, and reaction times.
  • Inline Analytics : Use ReactIR or PAT tools for real-time monitoring of reaction progress.
  • Scale-Up Protocols : Gradually increase batch size while maintaining mixing efficiency and heat transfer .

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